

# In-Depth Technical Guide: 2-(4-Bromophenyl)propanenitrile (CAS No. 42186-06-1)

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## Compound of Interest

Compound Name: 2-(4-Bromophenyl)propanenitrile

Cat. No.: B1278133

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## Abstract

This technical guide provides a comprehensive overview of **2-(4-Bromophenyl)propanenitrile**, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, and key physicochemical properties. A representative synthetic protocol is provided, along with a summary of its spectroscopic characterization. Furthermore, drawing parallels with structurally similar bioactive molecules, this guide explores a potential mechanism of action involving the Estrogen Receptor  $\beta$  (ER $\beta$ ) signaling pathway, offering a rationale for its application in drug discovery and development.

## Chemical Identity and Molecular Structure

**2-(4-Bromophenyl)propanenitrile** is an organic compound featuring a phenyl ring substituted with a bromine atom and a propanenitrile group.

Molecular Structure:

Caption: 2D representation of **2-(4-Bromophenyl)propanenitrile**.

Table 1: Chemical Identifiers and Properties

Property	Value
CAS Number	42186-06-1[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrN[1]
Molecular Weight	210.07 g/mol [1]
IUPAC Name	2-(4-bromophenyl)propanenitrile
SMILES	<chem>CC(C#N)c1ccc(Br)cc1</chem>
InChI Key	FSSOXPFLDSMDKO-UHFFFAOYSA-N

## Synthesis and Characterization

While **2-(4-Bromophenyl)propanenitrile** is commercially available, understanding its synthesis is crucial for analogue development and process optimization. A common route to similar 2-arylpropanenitriles involves the modification of a corresponding phenylacetic acid or its derivatives.

## Experimental Protocol: A Representative Synthesis

The following protocol describes a plausible synthetic route adapted from procedures for structurally related compounds, such as the synthesis of 2-(4-bromomethyl)phenylpropionic acid, which proceeds through a nitrile intermediate. This method involves the conversion of a suitable precursor, 2-(4-bromophenyl)propanoic acid, to the corresponding amide, followed by dehydration to the nitrile.

### Step 1: Amide Formation from Carboxylic Acid

- In a round-bottom flask, dissolve 2-(4-bromophenyl)propanoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
- Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
- To this mixture, add a source of ammonia, such as ammonium chloride (NH<sub>4</sub>Cl) (1.5 eq).

- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-bromophenyl)propanamide.

#### Step 2: Dehydration of Amide to Nitrile

- In a dry flask under an inert atmosphere, dissolve the 2-(4-bromophenyl)propanamide (1.0 eq) in a suitable solvent like anhydrous tetrahydrofuran (THF).
- Add a dehydrating agent, such as trifluoroacetic anhydride (TFAA) (2.0 eq), dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain **2-(4-Bromophenyl)propanenitrile**.

## Spectroscopic Characterization Data

The following table summarizes the expected spectroscopic data for **2-(4-Bromophenyl)propanenitrile** based on typical values for similar chemical structures.

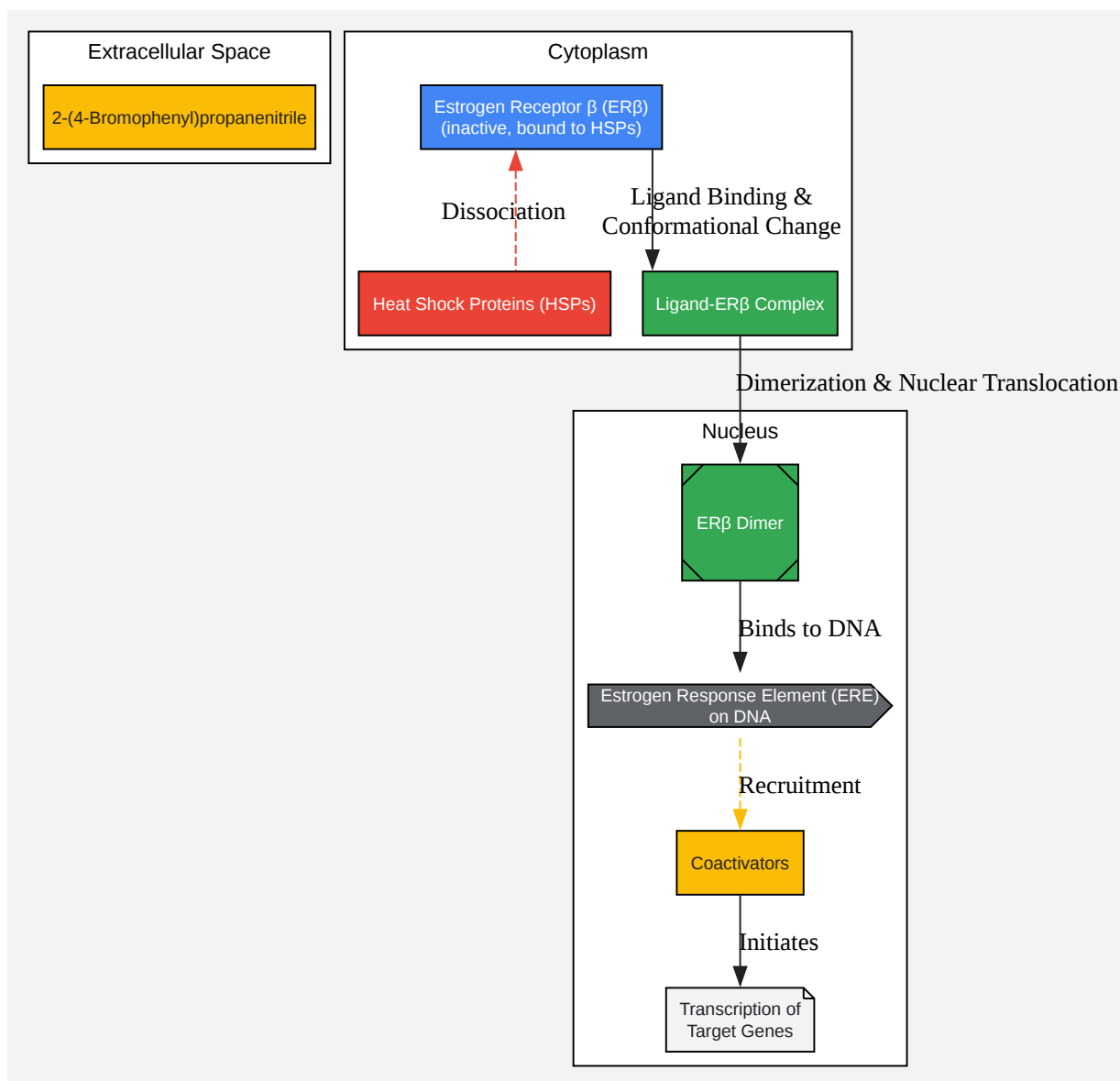
Table 2: Spectroscopic Data

Technique	Expected Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ (ppm): 7.55 (d, $J=8.4$ Hz, 2H, Ar-H), 7.30 (d, $J=8.4$ Hz, 2H, Ar-H), 3.85 (q, $J=7.2$ Hz, 1H, CH), 1.65 (d, $J=7.2$ Hz, 3H, $\text{CH}_3$ )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ (ppm): 138.5 (Ar-C), 132.0 (Ar-CH), 128.5 (Ar-CH), 122.0 (Ar-C-Br), 120.0 (CN), 31.0 (CH), 21.0 ( $\text{CH}_3$ )
FT-IR (KBr, $\text{cm}^{-1}$ )	$\nu$ : 2980 (C-H, aliphatic), 2245 ( $\text{C}\equiv\text{N}$ , nitrile), 1590, 1485 ( $\text{C}=\text{C}$ , aromatic), 1070 (C-Br)
Mass Spec. (EI, $m/z$ )	210/212 $[\text{M}]^+$ (corresponding to $^{79}\text{Br}/^{81}\text{Br}$ isotopes), 195/197 $[(\text{M}-\text{CH}_3)]^+$ , 131 $[(\text{M}-\text{Br})]^+$ , 102 $[(\text{M}-\text{Br}-\text{CN})]^+$

## Potential Biological Activity and Signaling Pathway

While direct biological studies on **2-(4-Bromophenyl)propanenitrile** are not extensively reported, its structural similarity to known bioactive molecules provides a strong basis for hypothesizing its potential therapeutic targets. A notable structural analogue is Diarylpropionitrile (DPN), a well-characterized and highly selective agonist for Estrogen Receptor  $\beta$  (ER $\beta$ ).<sup>[2][3][4]</sup> DPN is reported to have a 70-fold higher binding affinity for ER $\beta$  over ER $\alpha$ .<sup>[2][5]</sup> This selectivity has made DPN a valuable tool for studying the distinct physiological roles of ER $\beta$ .

Given the structural parallels, it is plausible that **2-(4-Bromophenyl)propanenitrile** could also interact with nuclear hormone receptors, potentially ER $\beta$ . The following diagram illustrates the canonical signaling pathway of Estrogen Receptor  $\beta$ .



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Caption: Proposed Estrogen Receptor  $\beta$  (ER $\beta$ ) signaling pathway for **2-(4-Bromophenyl)propanenitrile**.

Upon entering the cell, **2-(4-Bromophenyl)propanenitrile** may bind to the inactive ER $\beta$ , which is typically complexed with heat shock proteins (HSPs) in the cytoplasm. This binding would induce a conformational change in the receptor, causing the dissociation of HSPs. The activated ligand-receptor complex would then translocate to the nucleus and dimerize. This dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex then recruits co-activator proteins, initiating the transcription of genes involved in various physiological processes, including neuroprotection and anti-inflammatory responses.

## Applications in Drug Development and Research

The potential of **2-(4-Bromophenyl)propanenitrile** as a modulator of nuclear receptors like ER $\beta$  opens avenues for its use in the development of novel therapeutics. Selective ER $\beta$  agonists are of interest for treating conditions such as anxiety, depression, and certain inflammatory diseases, with potentially fewer side effects than non-selective estrogen treatments.<sup>[6]</sup>

Furthermore, the bromine atom on the phenyl ring serves as a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The nitrile group can also be chemically transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, further expanding its utility in creating novel chemical entities.

## Conclusion

**2-(4-Bromophenyl)propanenitrile** is a valuable building block for organic synthesis with promising, albeit putative, biological activity. Its structural similarity to known ER $\beta$  agonists suggests a potential role in modulating this important signaling pathway. Further research is warranted to experimentally validate its biological targets and elucidate its precise mechanism of action, which could pave the way for its use in the development of novel therapeutics for a range of diseases. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compelling molecule.

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